3-(4-Fluoro-1-naphthyl)azetidine
Description
3-(4-Fluoro-1-naphthyl)azetidine is a small-molecule compound featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a 4-fluoro-naphthyl group. This structural motif is notable for its rigidity, which is hypothesized to enhance binding affinity and metabolic stability compared to more flexible analogues . The compound is cataloged under the identifier SY267359, though its CAS number and detailed physicochemical properties (e.g., solubility, melting point) remain undisclosed in available sources . Synthetic routes to such azetidine derivatives often involve Boc deprotection of precursors, as exemplified in the synthesis of related α,β-unsaturated ester-based inhibitors . Azetidine-containing compounds are increasingly explored in drug discovery due to their prevalence in bioactive natural products and their ability to improve pharmacokinetic profiles .
Properties
Molecular Formula |
C13H12FN |
|---|---|
Molecular Weight |
201.24 g/mol |
IUPAC Name |
3-(4-fluoronaphthalen-1-yl)azetidine |
InChI |
InChI=1S/C13H12FN/c14-13-6-5-10(9-7-15-8-9)11-3-1-2-4-12(11)13/h1-6,9,15H,7-8H2 |
InChI Key |
OJTVYCMCRAUSAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=C(C3=CC=CC=C23)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-1-naphthyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines. Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production of azetidines, including 3-(4-Fluoro-1-naphthyl)azetidine, often involves large-scale cycloaddition reactions and the use of metalated azetidines for functionalization . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-1-naphthyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of azetidine oxides.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives with various functional groups.
Scientific Research Applications
3-(4-Fluoro-1-naphthyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Studied for its potential therapeutic properties, including as an antihypertensive agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-1-naphthyl)azetidine involves its interaction with molecular targets through its azetidine ring and fluoro-naphthyl group. The ring strain in azetidines facilitates bond cleavage and formation, making them reactive intermediates in various biochemical pathways . The fluoro group enhances the compound’s binding affinity to specific molecular targets, contributing to its bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(4-Fluoro-1-naphthyl)azetidine with its structural analogs (listed in ), focusing on substituent effects, hypothesized biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison of Azetidine Derivatives
Key Findings:
Substituent Electronic Effects: The 4-fluoro-naphthyl group in 3-(4-Fluoro-1-naphthyl)azetidine introduces electronegativity, which may polarize the aromatic system and strengthen interactions with electron-rich binding pockets .
Hydrochloride salts of these compounds (e.g., SY267360) are expected to exhibit higher aqueous solubility than free bases .
Biological Activity Hypotheses: Azetidine rings confer rigidity, which is linked to improved binding kinetics in bioactive compounds . For example, α,β-unsaturated ester analogs (e.g., compound 31b) demonstrate enhanced potency as Michael acceptors due to the azetidine scaffold’s preorganization . By extension, 3-(4-Fluoro-1-naphthyl)azetidine’s fluorinated naphthyl group may further optimize target engagement compared to non-fluorinated analogs.
Heterocyclic Diversity :
- The pyridine moiety in 2-[4-(3-Azetidinyl)phenyl]pyridine introduces additional hydrogen-bonding capacity, which could improve interactions with kinases or receptors requiring dual coordination sites .
Research Implications and Limitations
Empirical studies measuring binding affinities, solubility, or metabolic stability are absent in the provided evidence. Further research should prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
